4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1326902-83-3
VCID: VC4243727
InChI: InChI=1S/C27H23N3O4/c1-4-17-9-12-19(13-10-17)30-16-22(20-7-5-6-8-21(20)27(30)31)26-28-25(29-34-26)18-11-14-23(32-2)24(15-18)33-3/h5-16H,4H2,1-3H3
SMILES: CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Molecular Formula: C27H23N3O4
Molecular Weight: 453.498

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one

CAS No.: 1326902-83-3

Cat. No.: VC4243727

Molecular Formula: C27H23N3O4

Molecular Weight: 453.498

* For research use only. Not for human or veterinary use.

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one - 1326902-83-3

Specification

CAS No. 1326902-83-3
Molecular Formula C27H23N3O4
Molecular Weight 453.498
IUPAC Name 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one
Standard InChI InChI=1S/C27H23N3O4/c1-4-17-9-12-19(13-10-17)30-16-22(20-7-5-6-8-21(20)27(30)31)26-28-25(29-34-26)18-11-14-23(32-2)24(15-18)33-3/h5-16H,4H2,1-3H3
Standard InChI Key KMOPHYIOYSBGIZ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC

Introduction

Synthesis Methods

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one involves several key steps:

  • Formation of the Oxadiazole Ring: This typically involves the reaction of a hydrazine derivative with an ester or acid chloride.

  • Attachment of the 3,4-Dimethoxyphenyl Group: This could involve a nucleophilic substitution or coupling reaction.

  • Construction of the Isoquinolinone Core: This might involve a cyclization reaction followed by the introduction of the 4-ethylphenyl group.

StepReaction TypeConditions
1Oxadiazole formationHigh temperature, appropriate solvent
2Aryl substitutionPalladium catalyst, inert atmosphere
3Isoquinolinone synthesisAcidic conditions, reflux

Potential Applications

Compounds with oxadiazole and isoquinolinone moieties have been explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. The specific applications of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one would depend on its interaction with biological targets, which requires further research.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
D321-0901C20H20FN3O4Not specifiedScreening compound
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideC18H17N3O4339.3Biological activity studies
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acidC14H16N2O5Not specifiedChemical intermediate

Note: The data table includes compounds with similar structures or functionalities for comparison purposes.

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